molecular formula C18H23N3O2S B2804992 2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1206988-04-6

2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Cat. No. B2804992
CAS RN: 1206988-04-6
M. Wt: 345.46
InChI Key: LEVTZYZQASPJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide, also known as S 18986, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

Synthesis and Characterization

  • Imidazole derivatives, like 2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide, are synthesized and characterized using various spectroscopic techniques. These compounds are noted for their significant biological and pharmaceutical importance, particularly due to the pharmacokinetic characteristics of the imidazole ring, which is critical in medicinal chemistry for improving solubility and bioavailability (Ramanathan, 2017).

Application in PET Imaging Tracers

  • Imidazopyridine- and purine-thioacetamide derivatives, structurally related to the target compound, have been explored as potential PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), highlighting their potential in diagnostic imaging (Gao, Wang, & Zheng, 2016).

Corrosion Inhibition

  • Certain imidazole derivatives have been studied for their corrosion inhibition properties, which could be relevant for compounds like 2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide. These studies show that the presence of imidazole rings and methoxy groups can significantly enhance corrosion inhibition efficiency (Prashanth et al., 2021).

Antibacterial Applications

  • Imidazole-based compounds have been synthesized and tested for their antibacterial activity. These studies are crucial as they demonstrate the potential of imidazole derivatives in combating bacterial infections, which could extend to similar compounds like 2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Antimicrobial and Anticancer Properties

  • Imidazole rings in compounds are associated with extensive biological activities, including antimicrobial and anticancer properties. This suggests potential research applications in developing new therapeutic agents (Khanage, Mohite, & Pandhare, 2020).

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s generally recommended to store similar compounds in a cool, dry, well-ventilated area away from incompatible substances .

properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-5-10-21-16(14-6-8-15(23-4)9-7-14)11-19-18(21)24-12-17(22)20-13(2)3/h5-9,11,13H,1,10,12H2,2-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVTZYZQASPJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=C(N1CC=C)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.